2-(4-ethoxyphenyl)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)acetamide
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Overview
Description
2-(4-ethoxyphenyl)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)acetamide is an organic compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)acetamide typically involves multiple steps:
Formation of the Ethoxyphenyl Intermediate: The initial step involves the ethylation of 4-hydroxybenzaldehyde to form 4-ethoxybenzaldehyde.
Synthesis of the Piperidinyl Intermediate: The next step involves the synthesis of 1-(pyridin-3-yl)piperidine through a series of reactions starting from pyridine and piperidine.
Coupling Reaction: The final step involves the coupling of the 4-ethoxybenzaldehyde with the 1-(pyridin-3-yl)piperidine in the presence of acetic anhydride and a suitable catalyst to form the desired acetamide.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenyl)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenyl and pyridinyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(4-ethoxyphenyl)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)acetamide has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its structural similarity to known pharmacologically active compounds.
Biological Research: It is used in studies involving receptor binding and enzyme inhibition, providing insights into its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules, which are of interest in the pharmaceutical and agrochemical industries.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)acetamide involves its interaction with specific molecular targets such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methoxyphenyl)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)acetamide
- 2-(4-ethoxyphenyl)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)propionamide
Uniqueness
2-(4-ethoxyphenyl)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-2-26-20-7-5-17(6-8-20)14-21(25)23-15-18-9-12-24(13-10-18)19-4-3-11-22-16-19/h3-8,11,16,18H,2,9-10,12-15H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IROAYAIYMNVKIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCC2CCN(CC2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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